molecular formula C7H13NO3 B152280 (r)-2-Amino-2-(tetrahydro-2h-pyran-4-yl)acetic acid CAS No. 475649-32-2

(r)-2-Amino-2-(tetrahydro-2h-pyran-4-yl)acetic acid

Cat. No.: B152280
CAS No.: 475649-32-2
M. Wt: 159.18 g/mol
InChI Key: XLZJPHKIECMDPG-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Amino-2-(tetrahydro-2h-pyran-4-yl)acetic acid is an organic compound that features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(tetrahydro-2h-pyran-4-yl)acetic acid typically involves the use of stereoselective methods to ensure the correct configuration of the compound. One common approach is the ring-expansion of monocyclopropanated pyrroles and furans, which leads to highly functionalized tetrahydropyran derivatives . This method is scalable and metal-free, making it suitable for industrial applications.

Industrial Production Methods

Industrial production of this compound may involve the hydrogenation of dihydropyran using catalysts such as Raney nickel . This process converts dihydropyran into tetrahydropyran, which can then be further functionalized to produce ®-2-Amino-2-(tetrahydro-2h-pyran-4-yl)acetic acid.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(tetrahydro-2h-pyran-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

®-2-Amino-2-(tetrahydro-2h-pyran-4-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(tetrahydro-2h-pyran-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, as a GABA uptake inhibitor, it binds to GABA transporters, preventing the reuptake of GABA into neurons and thereby increasing its availability in the synaptic cleft . This action can have neuroprotective effects and is useful in the treatment of neurological disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Amino-2-(tetrahydro-2h-pyran-4-yl)acetic acid is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to act as a GABA uptake inhibitor sets it apart from other similar compounds, making it valuable in medicinal chemistry.

Properties

IUPAC Name

(2R)-2-amino-2-(oxan-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c8-6(7(9)10)5-1-3-11-4-2-5/h5-6H,1-4,8H2,(H,9,10)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZJPHKIECMDPG-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363717
Record name D-4'-Tetrahydropyranylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475649-32-2
Record name D-4'-Tetrahydropyranylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 475649-32-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(r)-2-Amino-2-(tetrahydro-2h-pyran-4-yl)acetic acid
Reactant of Route 2
(r)-2-Amino-2-(tetrahydro-2h-pyran-4-yl)acetic acid
Reactant of Route 3
(r)-2-Amino-2-(tetrahydro-2h-pyran-4-yl)acetic acid
Reactant of Route 4
(r)-2-Amino-2-(tetrahydro-2h-pyran-4-yl)acetic acid
Reactant of Route 5
(r)-2-Amino-2-(tetrahydro-2h-pyran-4-yl)acetic acid
Reactant of Route 6
(r)-2-Amino-2-(tetrahydro-2h-pyran-4-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.